molecular formula C5H11NO2 B8258219 (3R,4R)-4-Methoxytetrahydrofuran-3-amine

(3R,4R)-4-Methoxytetrahydrofuran-3-amine

Cat. No.: B8258219
M. Wt: 117.15 g/mol
InChI Key: NMZQNYFRBOGYLM-UHNVWZDZSA-N
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Description

(3R,4R)-4-Methoxytetrahydrofuran-3-amine is a chiral amine derivative of tetrahydrofuran (THF) featuring a methoxy group at the 4R position and an amine group at the 3R position. The compound’s stereochemistry is critical, as evidenced by related epimers like (3R,4S)-4-Methoxytetrahydrofuran-3-amine hydrochloride, which highlight the importance of configuration in reactivity and applications .

Properties

IUPAC Name

(3R,4R)-4-methoxyoxolan-3-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H11NO2/c1-7-5-3-8-2-4(5)6/h4-5H,2-3,6H2,1H3/t4-,5+/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NMZQNYFRBOGYLM-UHNVWZDZSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1COCC1N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CO[C@H]1COC[C@H]1N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H11NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

117.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3R,4R)-4-Methoxytetrahydrofuran-3-amine typically involves the use of chiral starting materials and catalysts to ensure the correct stereochemistryThe reaction conditions often include the use of reducing agents like sodium borohydride or lithium aluminum hydride, and the reactions are typically carried out in solvents like ethanol or tetrahydrofuran .

Industrial Production Methods

Industrial production of (3R,4R)-4-Methoxytetrahydrofuran-3-amine may involve more scalable processes, such as continuous flow synthesis, which allows for better control over reaction conditions and yields. The use of automated systems and advanced purification techniques, such as chromatography, ensures the production of high-purity compounds suitable for various applications .

Chemical Reactions Analysis

Types of Reactions

(3R,4R)-4-Methoxytetrahydrofuran-3-amine undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts to facilitate substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired products are formed .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can introduce new functional groups, leading to a variety of derivatives .

Scientific Research Applications

1.1. Protein Phosphatase Inhibition

One significant application of (3R,4R)-4-Methoxytetrahydrofuran-3-amine is in the development of inhibitors for protein phosphatase-1 (PP1). PP1 plays a crucial role in regulating various cellular processes, including cell division and metabolism. Inhibitors of PP1 have potential therapeutic implications in diseases such as cancer and neurodegenerative disorders.

A study demonstrated that analogs of norcantharidin, which include the (3R,4R)-4-Methoxytetrahydrofuran-3-amine structure, can selectively inhibit PP1 and alter pre-mRNA splicing events. This alteration can promote the inclusion of specific exons in genes such as SMN2, which is vital for motor neuron survival .

1.2. Antiviral Activity

Research indicates that derivatives of (3R,4R)-4-Methoxytetrahydrofuran-3-amine exhibit antiviral properties. These compounds have been tested against various viruses, showing promise in inhibiting viral replication through mechanisms involving interference with viral enzymes or host cell pathways.

2.1. Alternative Pre-mRNA Splicing

The compound has been utilized in studies focusing on alternative pre-mRNA splicing mechanisms. By inhibiting specific phosphatases, researchers can manipulate splicing patterns to favor the production of functional protein isoforms over dysfunctional ones. This application is particularly relevant in genetic disorders where splicing errors lead to disease .

2.2. Synthesis of Oligonucleotide Analogues

(3R,4R)-4-Methoxytetrahydrofuran-3-amine serves as a building block in the synthesis of oligonucleotide analogues. These analogues can be designed to enhance stability and binding affinity to target RNA sequences, making them useful in therapeutic applications such as gene silencing and RNA interference.

Case Studies and Findings

StudyFocusFindings
Protein Phosphatase InhibitionDemonstrated that (3R,4R)-4-Methoxytetrahydrofuran-3-amine analogs can inhibit PP1 and promote exon inclusion in SMN2 gene splicing
Antiviral ActivityShowed efficacy against specific viral strains through inhibition of viral replication pathways
Oligonucleotide SynthesisDeveloped stable oligonucleotide analogues using (3R,4R)-4-Methoxytetrahydrofuran-3-amine as a precursor

Mechanism of Action

The mechanism of action of (3R,4R)-4-Methoxytetrahydrofuran-3-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include signal transduction, metabolic regulation, and gene expression .

Comparison with Similar Compounds

Table 1: Structural Comparison of Tetrahydrofuran-3-amine Derivatives

Compound Name Substituents/Modifications Stereochemistry Molecular Formula Key Features
(3R,4R)-4-Methoxytetrahydrofuran-3-amine -OCH₃ at C4, -NH₂ at C3 (3R,4R) C₅H₁₁NO₂ Chiral amine with methoxy group; used as a building block in drug synthesis
(3R)-Tetrahydrofuran-3-amine -NH₂ at C3 (3R) C₄H₉NO Simpler structure; lacks methoxy group; precursor for functionalization
(2R,3S)-2-(4-Methoxyphenyl)-N-methyl-THF-3-amine -N-Me, 4-methoxyphenyl at C2 Racemic (2R,3S) C₁₂H₁₇NO₂ Aryl-substituted derivative; N-methylation enhances lipophilicity
(3R)-3-(Aminomethyl)tetrahydrofuran -CH₂NH₂ at C3 (3R) C₅H₁₁NO Extended alkylamine chain; increased basicity
(3R,4R,5S)-5-Azidomethyl-3,4-dimethoxy-THF -N₃, -OCH₃ at C3/C4, -CH₂N₃ at C5 (3R,4R,5S) C₈H₁₄N₄O₃ Multifunctionalized; azide group enables click chemistry applications

Key Observations :

  • Stereochemical Impact : Epimeric pairs (e.g., 3R,4R vs. 3R,4S) exhibit distinct physicochemical behaviors, as seen in crystallization and hydrogen-bonding patterns .
  • Functionalization : N-Methylation (e.g., in 3a–3q derivatives) improves metabolic stability but reduces polarity .

Physicochemical Properties

Table 2: Physical and Hazard Data

Compound Molecular Weight Boiling Point Hazards (GHS)
(3R,4R)-4-Methoxytetrahydrofuran-3-amine 153.61 (HCl salt) Not reported H315, H319, H335 (skin/eye/respiratory irritation)
(3R)-Tetrahydrofuran-3-amine 87.12 Not reported Likely similar hazards due to amine reactivity
2-(4-Methoxyphenyl)-N-methyl-THF-3-amine 207.27 Not reported Data unavailable; inferred N-methylation reduces volatility

Notes:

  • The hydrochloride salt of (3R,4R)-4-Methoxytetrahydrofuran-3-amine requires inert storage, suggesting sensitivity to environmental degradation .

Biological Activity

(3R,4R)-4-Methoxytetrahydrofuran-3-amine is a chiral compound that has garnered attention in various scientific fields due to its unique structural properties and potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, applications in research, and relevant case studies.

Chemical Structure and Properties

(3R,4R)-4-Methoxytetrahydrofuran-3-amine features a tetrahydrofuran ring with a methoxy group at the fourth position and an amine group at the third position. The stereochemistry of this compound is crucial as it influences its biological interactions and reactivity.

Property Value
Molecular FormulaC5_5H11_11NO2_2
Molecular Weight115.15 g/mol
Stereochemistry(3R,4R)
Functional GroupsMethoxy (-OCH3_3), Amine (-NH2_2)

The biological activity of (3R,4R)-4-Methoxytetrahydrofuran-3-amine is primarily attributed to its ability to interact with specific enzymes and receptors. Preliminary studies suggest that it may modulate enzyme activity, influencing various biochemical pathways. The exact molecular targets remain under investigation, but potential interactions include:

  • Enzyme Inhibition: It may inhibit specific enzymes involved in metabolic pathways.
  • Receptor Binding: The compound could bind to receptors, altering cellular signaling processes.

Biological Applications

The compound has been explored for several applications in biological research:

  • Drug Development: Its unique structure makes it a candidate for developing new therapeutic agents.
  • Biological Assays: It serves as a probe for studying enzyme-substrate interactions.
  • Synthetic Chemistry: Used as a building block in organic synthesis, leading to the creation of more complex molecules.

Case Studies and Research Findings

Recent research has highlighted the potential pharmacological properties of (3R,4R)-4-Methoxytetrahydrofuran-3-amine:

  • Study on Enzyme Interactions: A study demonstrated that derivatives of this compound could inhibit key enzymes in the non-mevalonate pathway, which is crucial for bacterial isoprenoid biosynthesis. This inhibition could lead to the development of novel antibacterial agents .
  • Analgesic Properties: Although not directly related to (3R,4R)-4-Methoxytetrahydrofuran-3-amine, similar compounds with analogous structures have shown promising analgesic effects through their interaction with opioid receptors . This suggests that (3R,4R)-4-Methoxytetrahydrofuran-3-amine may also possess similar properties worth exploring.

Comparative Analysis with Related Compounds

To understand the uniqueness of (3R,4R)-4-Methoxytetrahydrofuran-3-amine, it is helpful to compare it with structurally similar compounds:

Compound Name Structure Type Key Features
(3S,4S)-4-Methoxytetrahydrofuran-3-amineChiral amineOpposite stereochemistry; potential different activity
4-Methoxytetrahydrofuran-3-olHydroxyl derivativeExhibits antioxidant properties; different functional group
5-Methoxy-tetrahydrofuranTetrahydrofuran derivativeSimilar methoxy substitution; varied reactivity

The distinct stereochemical configuration of (3R,4R)-4-Methoxytetrahydrofuran-3-amine contributes to its unique biological interactions compared to these analogs.

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